molecular formula C14H19ClN4O2 B2801219 N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920239-56-1

N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2801219
CAS No.: 920239-56-1
M. Wt: 310.78
InChI Key: QFIMXRGNHUGAFY-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperazine moiety linked through an oxalamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • (3-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-10-11(15)4-3-5-12(10)16-13(20)14(21)17-19-8-6-18(2)7-9-19/h3-5H,6-9H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIMXRGNHUGAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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